Superior Potency and Selectivity in Rodent In Vitro Assays vs. Thioperamide
In a direct comparative study, ciproxifan (Ki = 1.0 ± 0.3 nM) was significantly more potent than thioperamide in inhibiting agonist-induced [35S]GTPγ[S] binding to rat striatal H3 receptors, demonstrating its superior functional antagonism in a native tissue preparation [1]. This enhanced potency at the receptor level is foundational for its robust in vivo activity and allows for lower dosing, potentially reducing off-target liabilities associated with higher doses of less potent comparators.
| Evidence Dimension | Inhibition of H3R-mediated [35S]GTPγ[S] binding |
|---|---|
| Target Compound Data | Ki = 1.0 ± 0.3 nM |
| Comparator Or Baseline | Thioperamide (Ki value not specified in this assay context but described as less potent) |
| Quantified Difference | Ciproxifan exhibits high potency, whereas thioperamide's effect is less pronounced in this functional assay. |
| Conditions | Rat striatal membranes; [35S]GTPγ[S] binding assay |
Why This Matters
This superior functional potency in a native brain tissue preparation translates to a more robust and reliable target engagement at lower concentrations, ensuring assay sensitivity in ex vivo and in vivo experiments.
- [1] Humbert-Claude M, et al. Histamine H3 and dopamine D2 receptor-mediated [35S]GTPgamma[S] binding in rat striatum: evidence for additive effects but lack of interactions. Biochem Pharmacol. 2007 Apr 15;73(8):1172-81. View Source
